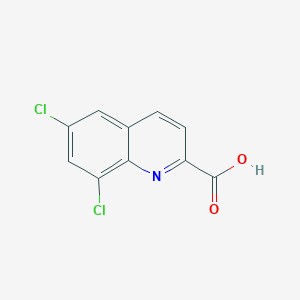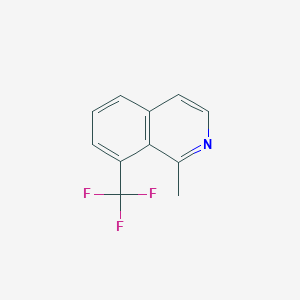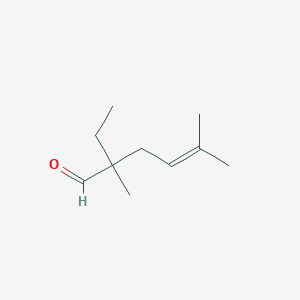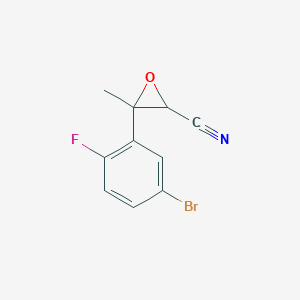![molecular formula C14H19ClO B13202122 ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutyl ring substituted with a chloromethyl group and an ethoxy group attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Chloromethyl Group: Chloromethylation of the cyclobutyl ring can be achieved using reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl alcohol and an appropriate catalyst.
Coupling with Benzene: The final step involves coupling the substituted cyclobutyl ring with benzene, which can be achieved through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols, ketones.
Reduction: Methyl-substituted cyclobutyl derivatives.
Substitution: Azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.
Biology
Biochemical Probes: Modified versions of the compound can be used as probes to study biochemical pathways and enzyme activities.
Medicine
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, participating in various biochemical reactions. The ethoxy group and benzene ring can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylbenzene: Lacks the chloromethyl and ethoxy groups, making it less reactive in certain chemical reactions.
(Chloromethyl)benzene: Lacks the cyclobutyl and ethoxy groups, resulting in different chemical properties and reactivity.
Ethoxybenzene: Lacks the cyclobutyl and chloromethyl groups, affecting its chemical behavior and applications.
Uniqueness
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene is unique due to the combination of its cyclobutyl ring, chloromethyl group, and ethoxy group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H19ClO |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
2-[1-(chloromethyl)cyclobutyl]ethoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c15-12-14(7-4-8-14)9-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI-Schlüssel |
ZHDZKDXPELDORT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCOCC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)





![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)

![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)


